1-Phenylhex-4-yn-1-ol
Description
Significance of Propargylic Alcohols as Key Synthetic Intermediates
Propargylic alcohols, a class of organic compounds characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, are recognized as highly valuable and versatile synthons in organic transformations. beilstein-journals.org Their utility stems from the presence of two reactive functional groups—the alkyne and the alcohol—which can participate in a wide range of chemical reactions. beilstein-journals.org This dual functionality allows for their involvement in cyclizations, substitutions, and addition reactions, making them foundational materials for the construction of complex molecular architectures, including bioactive molecules. beilstein-journals.org
The development of synthetic methods utilizing propargylic alcohols has been a significant area of research. ucl.ac.ukucl.ac.uk These compounds can be readily prepared from the reaction of terminal alkynes with aldehydes or ketones. cardiff.ac.uk Their subsequent transformations are numerous; for instance, they can be converted into allenes, which are important structural motifs in many natural products and biologically active compounds. ucl.ac.ukucl.ac.uk Furthermore, the hydroxyl group can be oxidized to a ketone or an aldehyde, while the alkyne can undergo various addition and coupling reactions. vulcanchem.com This reactivity profile establishes propargylic alcohols as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Overview of the Structural Features of 1-Phenylhex-4-yn-1-ol and its Relevance in Chemical Space
This compound possesses a unique combination of structural features that contribute to its synthetic potential. The molecule consists of a phenyl group, a secondary alcohol, and an internal alkyne. The phenyl ring provides a site for aromatic substitution reactions and can influence the reactivity of the adjacent benzylic alcohol. The hydroxyl group is a versatile functional handle, capable of acting as a nucleophile, undergoing oxidation to the corresponding ketone (1-phenylhex-4-yn-3-one), or being converted into a good leaving group for substitution reactions. vulcanchem.comnih.gov The internal alkyne moiety offers sites for various transformations, including reduction, hydration, and metal-catalyzed coupling reactions.
A notable aspect of this compound is its role as a precursor and a product in various synthetic transformations. For example, it can be synthesized by the reduction of 1-phenylhex-4-yn-3-one using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vulcanchem.com Conversely, the oxidation of this compound, often accomplished with reagents such as pyridinium (B92312) chlorochromate (PCC), yields 1-phenylhex-4-yn-3-one. vulcanchem.com
Recent research has highlighted the utility of this compound in catalytic systems. For instance, it has been used as a substrate in gold-catalyzed cyclo-isomerization reactions for the formation of 2,3-dihydrofurans. acs.org In one study, 1-Phenylhex-4-yn-3-ol was prepared and utilized in a general procedure for these transformations, underscoring its relevance as a specific building block in the development of new synthetic methods. acs.org The combination of its accessible synthesis and the reactivity of its functional groups makes this compound a valuable tool for exploring chemical space and constructing novel molecular frameworks.
Below is a table summarizing the key properties of this compound and its related ketone.
| Property | This compound | 1-Phenylhex-4-yn-3-one |
| IUPAC Name | This compound | 1-phenylhex-4-yn-3-one |
| Molecular Formula | C₁₂H₁₄O | C₁₂H₁₂O |
| Molecular Weight | 174.24 g/mol | 172.22 g/mol |
| Key Functional Groups | Phenyl, Secondary Alcohol, Internal Alkyne | Phenyl, Ketone, Internal Alkyne |
| Common Synthetic Route (to this compound) | Reduction of 1-phenylhex-4-yn-3-one | Oxidation of this compound |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-phenylhex-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,5,10H2,1H3 |
InChI Key |
LQEUJGNLTNBFOP-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCC(C1=CC=CC=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylhex 4 Yn 1 Ol and Analogous Structures
Classical and Modern Approaches to Propargylic Alcohol Synthesis
The fundamental approach to constructing propargylic alcohols involves the carbon-carbon bond-forming reaction between a terminal alkyne and a carbonyl compound. This can be achieved through various methodologies, each with its own set of advantages and limitations.
The most direct route to 1-phenylhex-4-yn-1-ol involves the nucleophilic addition of a 1-butyne-derived organometallic reagent to benzaldehyde. This reaction typically requires the deprotonation of the terminal alkyne with a strong base to form a metal acetylide, which then acts as the nucleophile.
Commonly used bases and organometallic reagents include:
Organolithium reagents: n-Butyllithium (n-BuLi) is frequently used to deprotonate terminal alkynes, forming lithium acetylides. These are highly reactive nucleophiles that readily add to aldehydes and ketones.
Grignard reagents: Alkynyl Grignard reagents, prepared by reacting a terminal alkyne with an alkyl or aryl Grignard reagent like ethylmagnesium bromide, are also effective for addition to carbonyls.
Organozinc reagents: Alkynylzinc reagents can be prepared in situ from terminal alkynes and organozinc compounds like diethylzinc (B1219324) or zinc triflate. These reagents often exhibit greater functional group tolerance compared to their lithium or magnesium counterparts.
The general scheme for this nucleophilic addition is depicted below:

Figure 1. General reaction scheme for the synthesis of propargylic alcohols via nucleophilic addition of a metal acetylide to a carbonyl compound.
Research has demonstrated that the reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the desired propargylic alcohol. For instance, the use of zinc triflate (Zn(OTf)₂) in the presence of a base like triethylamine (B128534) provides a mild and efficient method for the addition of terminal alkynes to aldehydes.
The Favorsky reaction is a classic organic reaction that involves the nucleophilic addition of a terminal alkyne to a carbonyl compound under basic conditions. This reaction is particularly relevant for the synthesis of propargylic alcohols from readily available starting materials. The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH) or sodium amide (NaNH₂), to generate the acetylide anion in situ.
An improved iteration of this method utilizes a superbasic system of KOH in a mixture of ethanol, water, and dimethyl sulfoxide (B87167) (DMSO) at mild temperatures (10–15°C). researchgate.net This system facilitates the reaction of various alkyl aryl ketones with acetylene (B1199291) at atmospheric pressure to produce tertiary propargylic alcohols in high yields. researchgate.net While the original Favorsky reaction often requires harsh conditions, these modern modifications have expanded its applicability and safety.
It is important to note that when aldehydes are used as the carbonyl component, a competing rearrangement to an enone can sometimes occur.
Propargylation reactions involve the addition of a propargyl group to a carbonyl compound. These reactions often utilize propargylic organometallic reagents, which can exist in equilibrium with their allenic isomers. This can sometimes lead to mixtures of propargylic and allenic alcohol products. beilstein-journals.org
To improve the regioselectivity of the propargylation, various organometallic species have been investigated, including those of indium, titanium, and bismuth. beilstein-journals.org Microwave irradiation has also been shown to promote the efficient and regioselective propargylation of aldehydes using allenylboron compounds. beilstein-journals.org This method offers the advantage of rapid reaction times and good yields for a range of aldehydes, including aromatic ones like benzaldehyde. beilstein-journals.org
Another approach involves the use of zinc and allyl bromide to mediate the alkynylation of aldehydes. This method is characterized by the use of inexpensive materials and proceeds at room temperature, providing various propargylic alcohols in high yields.
Stereoselective Synthesis of this compound Derivatives
The synthesis of enantiomerically pure propargylic alcohols is of great interest, as the stereochemistry at the carbinol center can be crucial for the biological activity of more complex target molecules. Stereoselective methods aim to control the formation of a specific stereoisomer.
One effective strategy for asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netsigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com Common chiral auxiliaries are often derived from natural sources like amino acids or terpenes. researchgate.net Oxazolidinones and camphor (B46023) derivatives are well-known examples of effective chiral auxiliaries. researchgate.net
In the context of propargylic alcohol synthesis, a chiral auxiliary can be attached to either the alkyne or the aldehyde. The steric hindrance and electronic properties of the auxiliary then favor the approach of the reagents from one direction, leading to a diastereomeric excess of one product.
Ligand-controlled methods involve the use of a chiral ligand to modify a metal catalyst. The chiral ligand creates a chiral environment around the metal center, which in turn controls the enantioselectivity of the reaction. For the synthesis of chiral propargylic alcohols, various chiral ligands have been developed for use with metal catalysts, such as zinc, titanium, and indium. nih.gov
A notable example is the use of N-methylephedrine, an inexpensive and commercially available chiral amino alcohol, as a ligand for zinc(II)-mediated additions of terminal alkynes to aldehydes. acs.org This system has been shown to produce optically active propargylic alcohols with high enantiomeric excess (up to 99% ee). acs.org Another widely used chiral ligand is 1,1'-bi-2-naphthol (B31242) (BINOL), which, in combination with titanium(IV) isopropoxide and diethylzinc, catalyzes the highly enantioselective addition of alkynes to a broad range of aldehydes. nih.gov
| Chiral Ligand/Auxiliary | Metal/Reagent | Typical Substrates | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| N-Methylephedrine | Zn(OTf)₂ / Et₃N | Terminal Alkynes, Aldehydes | Up to 99% |
| BINOL | Ti(O-i-Pr)₄ / Et₂Zn | Terminal Alkynes, Aldehydes | >92% |
| ProPhenol | Zn(Me)₂ | Terminal Alkynes, Unsaturated Aldehydes | High |
| TADDOL-derived phosphonites | Au catalyst | Intramolecular alkyne hydroarylation | Good to excellent |
Enantioselective strategies aim to produce one enantiomer of a chiral product in excess over the other. The ligand-controlled methods discussed above are prime examples of enantioselective synthesis. The development of bifunctional catalysts, which can activate both the nucleophile and the electrophile within a chiral environment, has been a significant advancement in this area. nih.gov For instance, catalysts derived from Trost's ProPhenol have been shown to facilitate the enantioselective addition of zinc alkynylides to unsaturated aldehydes with high chemical and optical yields. nih.gov
Diastereoselective synthesis focuses on controlling the formation of diastereomers. This is particularly relevant when the starting materials are already chiral. For example, the asymmetric alkynylation of a chiral aldehyde can lead to the formation of two diastereomeric propargylic alcohols. The inherent stereochemistry of the aldehyde can influence the stereochemical outcome of the addition, a phenomenon known as substrate control.
Furthermore, titanium-mediated reductive coupling reactions of propargylic alcohols and aldehydes have been developed to achieve excellent diastereoselectivity in the synthesis of syn-1,3-diols. acs.org The stereochemistry of the starting propargylic alcohol directs the formation of the new stereocenter. acs.org
Recent research has also explored the enantioselective and diastereodivergent allylation of propargylic C-H bonds using iridium catalysis, allowing for the formation of 3,4-substituted 1,5-enynes with excellent regio-, diastereo-, and enantioselectivities. nih.gov
Advanced Synthetic Protocols and Cascade Reactions
Advanced synthetic methodologies provide efficient pathways to complex molecular architectures from simpler precursors. In the context of this compound and its analogs, these protocols often involve cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events. Such strategies are highly valued for their atom, step, and pot economy. mdpi.com Key advanced approaches include metal-catalyzed transformations that activate alkyne moieties and radical-mediated processes that enable novel functionalizations.
Metal-Catalyzed Alkyne Addition and Cyclization Strategies
Transition metal catalysis has become an indispensable tool for the construction of diverse cyclic frameworks through the activation of alkynes. rsc.org These methods are particularly relevant for synthesizing analogs of this compound, where the alkyne and alcohol functionalities can participate in intramolecular cyclization events to form carbocyclic and heterocyclic structures. mdpi.com Gold and other transition metals are frequently employed to facilitate these transformations. rsc.orgmdpi.com
Gold-catalyzed cycloisomerization of alkynol-based systems is a powerful strategy for accessing a variety of molecular scaffolds, including furan (B31954), pyran, and piperidine (B6355638) rings. mdpi.com This approach demonstrates high synthetic potential for creating complex molecules under mild reaction conditions. mdpi.com For instance, gold(I)-catalyzed processes can initiate a 1,2-O-acyl shift followed by cyclopropanation to form medium-sized rings in high yields. mdpi.com
Another significant strategy involves the intramolecular alkynyl Prins reaction, which serves as a starting point for cascade reactions like halo-Nazarov cyclizations. digitellinc.com These one-pot cationic cascades can efficiently build multiple stereogenic centers from achiral starting materials. digitellinc.com Transition metal-catalyzed alkyne annulation, in general, offers a highly efficient and selective route to various cyclic compounds. rsc.org Recent developments have expanded this field to include cooperative catalysis and dual-catalyst systems, broadening the scope of accessible molecular architectures. rsc.org
Below is a table summarizing selected metal-catalyzed cyclization strategies applicable to alkynol-containing substrates.
| Catalyst System | Substrate Type | Product Type | Key Features |
| Gold(I) Complexes | Alkynol-based systems | Heterocycles (e.g., furans, pyrans), Carbocycles | Mild reaction conditions, high yields, formation of medium-sized rings. mdpi.com |
| Palladium / Copper | Terminal Alkynes | Ynamides | Direct amidation via C-H activation, uses dioxygen as a terminal oxidant. nih.gov |
| Rhodium(III) / Gold(I) | Indole-tethered Enynes | Spiro[4,n]alkyl[b]indoles | Catalyzes spirocyclization. monash.edu |
| Various Transition Metals | 1,n-Enynes | Carbo- and Hetero-cyclic frameworks | Annulation reactions providing access to complex architectures. rsc.orgrsc.org |
This table presents a selection of catalytic systems and is not exhaustive.
Radical-Mediated Alkynol Functionalization
Radical chemistry offers unique pathways for the functionalization of alkynols, often complementing traditional ionic reaction manifolds. mdpi.com These reactions can be initiated by various means, including photoredox catalysis, and can lead to complex molecular structures through cascade processes involving hydrogen atom transfer (HAT), cyclization, and coupling steps. mdpi.comnih.gov
One notable strategy involves the addition of a radical species to the alkyne moiety of an alkynol. mdpi.com For example, the addition of a CF3 radical can initiate a sequence involving a 1,5-hydrogen atom transfer (1,5-HAT), cyclization to form a cyclopentanol (B49286) intermediate, and subsequent C-C bond cleavage to yield stereoselective E-olefins. mdpi.com This trifunctionalization process highlights the power of radical cascades to build molecular complexity efficiently. mdpi.com
The generation of radical intermediates allows for difunctionalization reactions, where the radical formed after an initial cyclization can be trapped by another functional group. researchgate.netmdpi.com For instance, a radical generated from the homolytic cleavage of a C-X bond can undergo cyclization, and the resulting radical intermediate can then couple with another radical species. mdpi.com Pent-1-yne derivatives are suitable substrates for radical 1,4-difunctionalizations that proceed through a critical 1,5-HAT process. nih.gov
The table below outlines different types of radical-mediated reactions involving alkynol and related alkyne structures.
| Reaction Type | Initiator / Catalyst | Key Intermediate | Transformation |
| Trifunctionalization | Photoredox Catalyst (e.g., Cu-catalyzed) | Alkenyl radical, Alkyl radical | Radical addition, 1,5-HAT, cyclization, and C-C cleavage. mdpi.com |
| Iodination-Aryl Migration | N-Iodosuccinimide (NIS) | Vinyl radical, Carboxyl radical | Radical addition, 1,4-aryl migration, and decarboxylation. mdpi.com |
| 1,1,2-Trifunctionalization | Dibenzoyl Peroxide (BPO) / AIBN | Vinyl radical, Alkyl radical | Radical addition, 1,5-HAT, cyclization, and fragmentation. mdpi.com |
| Photoredox Alkynylation | Photoredox Catalyst | Alkyl radical | Generation of a radical which is then functionalized with an alkyne source. nih.gov |
This table illustrates representative examples of radical-mediated functionalization strategies.
These advanced radical protocols provide powerful tools for the synthesis of highly functionalized molecules from alkynol precursors, demonstrating the versatility of radical intermediates in modern organic synthesis. mdpi.com
Computational Chemistry and Theoretical Studies on 1 Phenylhex 4 Yn 1 Ol Systems
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common tool for studying the mechanisms of chemical reactions. For a compound like 1-phenylhex-4-yn-1-ol, DFT could be employed to explore various potential reaction pathways, such as its behavior in Prins-type cyclizations, which have been noted in experimental contexts.
A typical DFT investigation would involve:
Geometry Optimization: Determining the lowest energy structures of reactants, products, and any intermediates.
Frequency Calculations: To confirm that the optimized structures correspond to energy minima (reactants, products, intermediates) or first-order saddle points (transition states) and to calculate thermodynamic properties.
Reaction Pathway Mapping: Identifying the sequence of elementary steps that connect reactants to products.
Without specific literature, a data table of reaction energies for this compound cannot be generated.
Exploration of Transition States and Activation Energies
A crucial aspect of understanding a reaction mechanism is the characterization of its transition states and the calculation of the associated activation energies. The activation energy determines the rate of a chemical reaction.
For this compound, computational chemists would:
Locate Transition State Structures: Using various algorithms to find the saddle point on the potential energy surface that connects reactants and products.
Calculate Activation Energies: Determining the energy difference between the transition state and the reactants.
These calculations would provide quantitative insights into the feasibility and kinetics of different reaction pathways. For instance, in a hypothetical reaction, one could compare the activation energies for different stereochemical outcomes.
Table 1: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) |
| Pathway A | TS-A | Data not available |
| Pathway B | TS-B | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Theoretical Insights into Stereoselectivity and Regioselectivity
Many reactions involving chiral molecules like this compound can lead to multiple stereoisomeric or regioisomeric products. Computational chemistry can be a powerful tool to predict and explain the observed selectivity.
Stereoselectivity: By comparing the activation energies of the transition states leading to different stereoisomers, researchers can predict which product will be favored. Lower activation energy corresponds to a faster reaction rate and, therefore, the major product.
Regioselectivity: Similarly, the preferred region of a molecule for a chemical attack can be determined by comparing the energies of the transition states for different regioisomeric pathways.
For this compound, theoretical studies could, for example, investigate the facial selectivity of an incoming reagent to the alkyne or the stereochemical outcome at the carbinol center during a reaction.
Quantum Chemical Modeling of Electronic Structure and Reactivity
Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which in turn governs its reactivity.
For this compound, these studies would involve:
Molecular Orbital Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of reactivity. For example, the HOMO location suggests where the molecule is most likely to act as a nucleophile, while the LUMO indicates the likely site for electrophilic attack.
Electrostatic Potential Mapping: Visualizing the electron density distribution to identify electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.
Calculation of Reactivity Descriptors: Quantifying properties like chemical hardness, softness, and electrophilicity index based on the energies of the frontier orbitals.
Table 2: Hypothetical Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
This table is for illustrative purposes only. No published data is available for this compound.
Applications of 1 Phenylhex 4 Yn 1 Ol and Its Derivatives in Complex Molecule Synthesis
Utilization as Building Blocks for Heterocyclic Scaffolds
The strategic placement of functional groups in 1-phenylhex-4-yn-1-ol makes it an ideal precursor for the synthesis of various heterocyclic compounds. The hydroxyl group and the internal alkyne can participate in a range of cyclization reactions to form five- and six-membered rings containing nitrogen and oxygen atoms.
Oxazolidinones are an important class of nitrogen- and oxygen-containing five-membered heterocyclic compounds with significant applications in medicinal chemistry. Derivatives of this compound can be utilized in the synthesis of oxazolidin-2-ones through silver-catalyzed cyclization reactions.
In a general approach, a propargylic alcohol, such as this compound, can be converted to the corresponding propargylic amine. This amine then undergoes a silver-catalyzed carboxylation-cyclization reaction with carbon dioxide to yield the target oxazolidinone. organic-chemistry.orgelsevierpure.comresearchgate.net The use of a silver catalyst, such as silver acetate, effectively activates the internal alkyne for intramolecular attack by the in situ formed carbamate. organic-chemistry.orgorganic-chemistry.org This methodology is notable for its mild reaction conditions and high stereoselectivity, typically affording the Z-isomer of the resulting exocyclic double bond. organic-chemistry.orgelsevierpure.comresearchgate.net
Table 1: Proposed Silver-Catalyzed Synthesis of an Oxazolidinone Derivative from a this compound Precursor
| Step | Reactant | Reagents and Conditions | Intermediate/Product |
| 1 | This compound | 1. Activation of OH group (e.g., mesylation) 2. Nucleophilic substitution with an amine (R-NH₂) | 1-Phenyl-1-(R-amino)hex-4-yne |
| 2 | 1-Phenyl-1-(R-amino)hex-4-yne | CO₂, Silver Acetate (AgOAc), DBU, Toluene or DMSO, Room Temperature | (Z)-4-(1-Phenylpropylidene)-5-methyloxazolidin-2-one derivative |
This synthetic strategy highlights the utility of this compound as a scaffold for generating complex heterocyclic structures with potential biological activity.
Dihydrofurans are five-membered oxygen-containing heterocycles that are core structures in numerous natural products and pharmacologically active compounds. While direct synthesis from this compound is not extensively documented, analogous intramolecular cyclizations of similar yn-ols provide a strong basis for its potential application. Gold-catalyzed cycloisomerization of yn-ols is a powerful method for the synthesis of substituted furans and related oxygen heterocycles.
The general mechanism involves the activation of the alkyne by a gold catalyst, making it susceptible to intramolecular nucleophilic attack by the hydroxyl group. For a substrate like this compound, a 5-endo-dig cyclization would be required to form a dihydrofuran ring. The specific reaction conditions, including the choice of gold catalyst and solvent, can influence the reaction pathway and the final product.
Indole (B1671886) and quinoline (B57606) moieties are prevalent in a vast number of natural products and synthetic drugs. Derivatives of this compound can serve as precursors for the synthesis of these important N-heterocycles.
For the synthesis of indole derivatives, this compound can be transformed into a 2-alkynylaniline derivative. This can be achieved by first converting the alcohol to a suitable leaving group, followed by a substitution reaction with an appropriately substituted aniline. The resulting N-alkynylaniline can then undergo a palladium-catalyzed intramolecular cyclization to afford the indole scaffold. organic-chemistry.orgmdpi.comnih.govbeilstein-journals.org The internal alkyne of the this compound backbone would lead to the formation of a 2,3-disubstituted indole.
The synthesis of quinoline derivatives can be approached through the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. alfa-chemistry.comwikipedia.orgjk-sci.comorganic-chemistry.orgresearchgate.net this compound can be a precursor to a ketone with an α-methylene group through reactions such as the Meyer-Schuster rearrangement (discussed in section 5.2.1). This resulting ketone can then be reacted with a 2-aminobenzaldehyde (B1207257) or a related derivative to construct the quinoline ring system.
Precursors for Advanced Organic Materials and Bioactive Molecules
Beyond heterocyclic synthesis, this compound is a valuable intermediate for the preparation of functionalized acyclic molecules that can be used in the development of advanced organic materials and as building blocks for the total synthesis of natural products.
The internal alkyne of this compound can be stereoselectively reduced to either a cis- or trans-olefin, providing access to a variety of functionalized olefins with defined geometries. For example, reduction using Lindlar's catalyst would yield the corresponding (Z)-alkene, while a dissolving metal reduction would produce the (E)-alkene.
Furthermore, this compound, being a secondary propargylic alcohol with an internal alkyne, is a suitable substrate for the Meyer-Schuster rearrangement to produce α,β-unsaturated ketones. wikipedia.org This acid-catalyzed reaction proceeds through a 1,3-shift of the hydroxyl group to form an allene (B1206475) intermediate, which then tautomerizes to the more stable enone. wikipedia.org The reaction of a related compound, 1-phenyl-2-propyn-1-ol, has been studied and shown to yield cinnamaldehyde, demonstrating the feasibility of this type of rearrangement. rsc.orgrsc.org
Table 2: Predicted Product of Meyer-Schuster Rearrangement of this compound
| Reactant | Catalyst | Predicted Product |
| This compound | Acid (e.g., H₂SO₄, TsOH) or Transition Metal Catalyst (e.g., Gold complexes) | 1-Phenylhex-3-en-1-one |
This rearrangement provides a direct route to functionalized ketones that can be further elaborated into more complex molecular structures.
The structural motif of a phenyl-substituted hexane (B92381) chain is present in a number of natural products. While the direct use of this compound in a completed total synthesis is not prominently reported, its potential as a strategic intermediate is significant. The ability to stereoselectively functionalize the alkyne and the hydroxyl group, as well as modify the phenyl ring, makes it a versatile building block for the assembly of complex natural product skeletons. For instance, natural products containing a cyclohexane (B81311) ring can be synthesized from acyclic precursors through intramolecular cyclization strategies, where a molecule with the carbon framework of this compound could be a key starting material. elsevierpure.com The synthesis of complex polycyclic natural products often relies on the strategic use of such versatile building blocks to construct the core structure efficiently. nih.govresearchgate.net
Development of Novel Halogenated and Fluorinated Scaffolds
The incorporation of halogen atoms, particularly fluorine, into organic molecules is a pivotal strategy in medicinal chemistry and materials science for modulating a compound's physicochemical and biological properties. The unique structural features of this compound, namely the presence of a hydroxyl group and an internal alkyne, provide versatile synthetic handles for the introduction of halogens, leading to the development of novel halogenated and fluorinated scaffolds. These scaffolds can serve as valuable building blocks for more complex molecular architectures.
The reactivity of the alkyne moiety in this compound and its derivatives is central to the synthesis of these halogenated structures. Alkynes are known to undergo electrophilic addition reactions with halogens. libretexts.orgmasterorganicchemistry.com Furthermore, the presence of the hydroxyl group allows for the possibility of intramolecular cyclization reactions initiated by electrophilic halogenation, a powerful method for the construction of halogenated heterocyclic systems. mdpi.comsci-hub.box
Research in this area focuses on controlling the regioselectivity and stereoselectivity of halogenation reactions to access a diverse range of functionalized products. The choice of halogenating agent, reaction conditions, and the specific derivative of this compound employed are critical factors in determining the outcome of these transformations.
Electrophilic Halogenation of the Alkyne
The triple bond in this compound is susceptible to electrophilic attack by halogens such as bromine (Br₂) and chlorine (Cl₂). The reaction is believed to proceed through a bridged halonium ion intermediate, which is then attacked by a nucleophile. masterorganicchemistry.com In the case of this compound, this can lead to the formation of dihaloalkene derivatives. The stereochemical outcome of this addition is typically trans, resulting in the two halogen atoms being on opposite sides of the newly formed double bond. masterorganicchemistry.com
The general transformation can be represented as follows:
This compound + X₂ → (E/Z)-4,5-Dihalo-1-phenylhex-4-en-1-ol (where X = Cl, Br)
The specific isomer formed may depend on the reaction conditions. The resulting dihaloalkene scaffold is a versatile intermediate for further synthetic manipulations, including cross-coupling reactions to introduce additional complexity.
Halogen-Induced Cyclization
A more sophisticated application of the reactivity of this compound is its use in halogen-induced cyclization reactions to form halogenated heterocycles. In these reactions, an electrophilic halogen source, such as N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), activates the alkyne towards nucleophilic attack by the internal hydroxyl group. sci-hub.box This intramolecular cyclization, often referred to as halocyclization, can lead to the formation of five- or six-membered oxygen-containing rings, such as furans or pyrans, depending on the regioselectivity of the attack.
For this compound, a 5-exo-dig cyclization would lead to the formation of a five-membered furan (B31954) ring, a common structural motif in biologically active compounds. The reaction is initiated by the coordination of the electrophilic halogen to the alkyne, forming a halonium ion. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking the activated alkyne to forge the new carbon-oxygen bond and simultaneously incorporating a halogen atom into the heterocyclic ring.
The general scheme for this transformation is:
This compound + Electrophilic Halogen Source → Halogenated Dihydrofuran Derivative
The resulting halogenated dihydrofuran can be a valuable scaffold for the synthesis of more complex molecules. The halogen atom provides a handle for further functionalization through reactions such as palladium-catalyzed cross-coupling.
Synthesis of Fluorinated Derivatives
Direct electrophilic fluorination of alkynes is often challenging and can result in a mixture of products. wikipedia.org Therefore, the synthesis of fluorinated scaffolds from this compound typically involves alternative strategies. One approach is the derivatization of the parent compound to introduce a functional group that is more amenable to fluorination.
For instance, the phenyl group of this compound could be functionalized to undergo a halogen-exchange (Halex) reaction, a common method for introducing fluorine into aromatic rings. This would involve, for example, the nitration of the phenyl ring, followed by the introduction of a chlorine or bromine atom, which can then be displaced by fluoride (B91410) using a fluoride salt such as potassium fluoride.
Another potential route involves the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic fluorination. However, this would not directly result in a fluorinated scaffold based on the intact this compound framework.
The development of novel fluorinated scaffolds often relies on the synthesis of fluorinated building blocks that can be incorporated into the this compound structure or the use of specialized fluorinating reagents that can react with the alkyne or other parts of the molecule in a controlled manner.
The following interactive table summarizes the potential halogenated and fluorinated scaffolds that could be developed from this compound, based on established chemical principles.
| Starting Material | Reagent(s) | Potential Product Scaffold | Reaction Type |
| This compound | Br₂ or Cl₂ | (E/Z)-4,5-Dihalo-1-phenylhex-4-en-1-ol | Electrophilic Addition |
| This compound | N-Iodosuccinimide (NIS) | Iodinated Dihydrofuran Derivative | 5-exo-dig Halocyclization |
| This compound | N-Bromosuccinimide (NBS) | Brominated Dihydrofuran Derivative | 5-exo-dig Halocyclization |
| Aromatic Halide Derivative of this compound | KF, High Temperature | Aromatic Fluoride Derivative of this compound | Halogen Exchange (Halex) |
Q & A
Q. What are the standard synthetic routes for 1-Phenylhex-4-yn-1-ol, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis of this compound typically involves alkyne addition to phenylpropanal derivatives under anhydrous conditions. Key parameters include:
- Catalyst selection : Grignard reagents or organocuprates for alkyne coupling .
- Temperature control : Maintain sub-zero temperatures to minimize side reactions (e.g., polymerization).
- Solvent optimization : Use anhydrous ether or THF to stabilize intermediates.
- Progress monitoring : Thin-layer chromatography (TLC) with UV visualization to track reaction completion.
Safety protocols (e.g., glovebox use, inert atmosphere) should align with hazardous material guidelines .
Basic Research Question
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural features?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify hydroxyl (-OH) proton (δ 1.5–2.0 ppm, broad) and alkyne proton (δ 2.1–2.5 ppm).
- ¹³C NMR : Confirm alkyne carbon (δ 70–85 ppm) and phenyl ring carbons (δ 120–140 ppm).
- IR Spectroscopy : Detect hydroxyl stretch (3200–3600 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peak (m/z 174.2 for C₁₂H₁₄O).
Discrepancies in spectral data should prompt re-evaluation of solvent effects or impurities .
Advanced Research Question
Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?
Methodological Answer:
- Solvent Effects : Simulate NMR chemical shifts using solvent-specific computational models (e.g., COSMO-RS) to align with experimental data .
- Isotopic Labeling : Use deuterated solvents to isolate solvent-induced shifts in NMR.
- Impurity Analysis : Employ high-resolution mass spectrometry (HRMS) to detect trace byproducts.
Iterative validation, as described in qualitative research frameworks, ensures alignment between theory and observation .
Advanced Research Question
Q. What methodologies are recommended for studying the reaction mechanisms involving this compound in organometallic catalysis?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps.
- DFT Calculations : Model transition states and intermediates using quantum chemistry software (e.g., Gaussian) .
- In Situ Monitoring : Use ReactIR or Raman spectroscopy to track intermediate formation.
Mechanistic insights should be cross-validated with kinetic data and catalytic turnover frequencies (TOF) .
Basic Research Question
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for alkyne-containing compounds .
Advanced Research Question
Q. How can researchers optimize the enantiomeric purity of this compound derivatives through asymmetric synthesis?
Methodological Answer:
- Chiral Catalysts : Employ Jacobsen’s Mn(III)-salen complexes or Noyori-type catalysts for enantioselective reduction .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification.
- Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational predictions .
Advanced Research Question
Q. How should researchers design experiments to analyze the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate samples at elevated temperatures (40–60°C) and monitor degradation via GC-MS.
- pH-Dependent Studies : Use buffered solutions (pH 3–10) to assess hydrolysis or oxidation pathways.
- Data Interpretation : Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
